
9H-フルオレン-9-カルボン酸
概要
説明
9H-Fluorene-9-carboxylic acid is an organic compound with the molecular formula C₁₄H₁₀O₂ and a molecular weight of 210.2280 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group at the 9th position of the fluorene ring system . This compound is known for its applications in various fields, including organic synthesis and materials science.
科学的研究の応用
9H-Fluorene-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, dyes, and other materials.
作用機序
Target of Action
9H-Fluorene-9-carboxylic acid is a building block in the synthesis of various pharmaceutical and biologically active compounds . .
Mode of Action
It’s known that it has been used in the synthesis of a hexameric organooxotin prismane . This suggests that it may interact with its targets through the formation of complex structures.
Biochemical Pathways
Its use in the synthesis of a hexameric organooxotin prismane suggests that it may be involved in the formation of complex molecular structures .
Result of Action
Its use in the synthesis of a hexameric organooxotin prismane suggests that it may have a role in the formation of complex molecular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9H-Fluorene-9-carboxylic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s important to handle and store this compound properly to ensure its stability and effectiveness.
準備方法
Synthetic Routes and Reaction Conditions
9H-Fluorene-9-carboxylic acid can be synthesized through several methods. One common method involves the reaction of fluorene with dialkyl carbonate and an alkali hydride or potassium alcoholate, followed by neutralization and saponification of the resulting ester . The reaction conditions typically include:
Reactants: Fluorene, dialkyl carbonate, alkali hydride or potassium alcoholate
Conditions: The reaction is carried out under an inert atmosphere, often at elevated temperatures.
Industrial Production Methods
Industrial production methods for 9H-Fluorene-9-carboxylic acid are similar to the synthetic routes described above but are optimized for large-scale production. These methods focus on maximizing yield and minimizing costs by using efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
9H-Fluorene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Fluorenone derivatives
Reduction: Fluorenol derivatives
Substitution: Halogenated, nitrated, or sulfonated fluorene derivatives
特性
IUPAC Name |
9H-fluorene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVJGJUGFFYUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062098 | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989-33-9 | |
| Record name | Fluorene-9-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Carboxyfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorene-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-CARBOXYFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M65BW232U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights into 9FCA have been revealed through spectroscopic and computational studies?
A: Spectroscopic and computational methods have been instrumental in elucidating the structural characteristics of 9FCA, particularly its behavior in forming hydrogen-bonded clusters. [] These studies provide valuable insights into the intermolecular interactions of 9FCA, which can influence its physical and chemical properties in various applications.
Q2: Are there any known structure-activity relationships (SAR) regarding 9FCA derivatives and their effects on plant growth?
A: Research suggests that structural modifications to the 9FCA scaffold can significantly impact its biological activity. For instance, while chlorflurecol (2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid) effectively reduced plant height in Sanchezia and Strobilanthes species, other derivatives like chlorfluren (2-chlorofluorenecarbonic acid-(9)-methylester) and dichlorflurecol (2-chloro-9-hydroxyfluorene-carbonic acid-(9)-p-chlorophenoxyethylester) showed varying degrees of effectiveness. [] This highlights the importance of SAR studies in optimizing the structure of 9FCA derivatives for specific applications.
Q3: What analytical methods have been employed to study 9FCA and its derivatives?
A: X-ray crystallography has been successfully utilized to determine the crystal structure of a 9FCA derivative, 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid. [] This technique provided detailed information about the molecule's three-dimensional structure, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding its properties and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butenoic Acid Ethyl Ester](/img/structure/B42968.png)
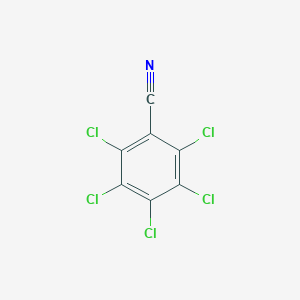
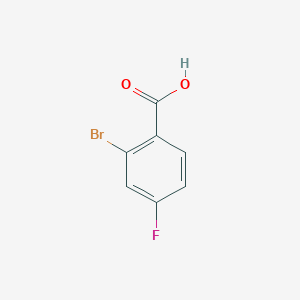
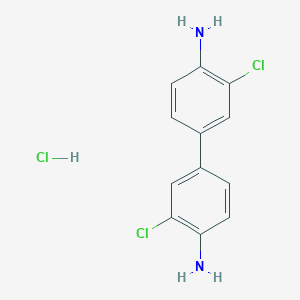
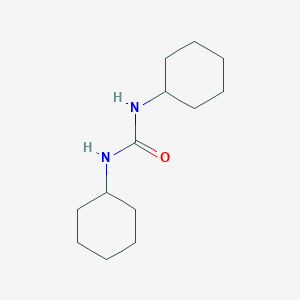
![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)
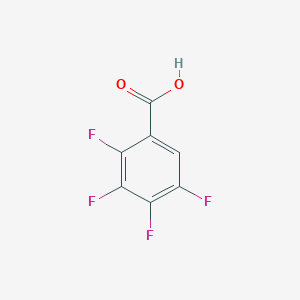
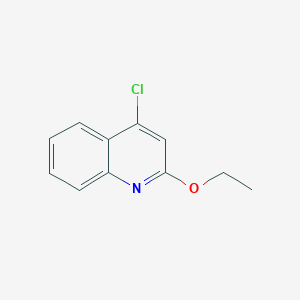
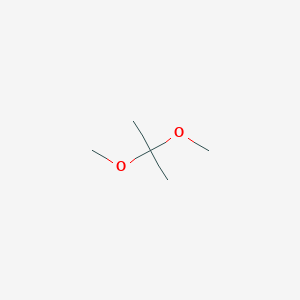
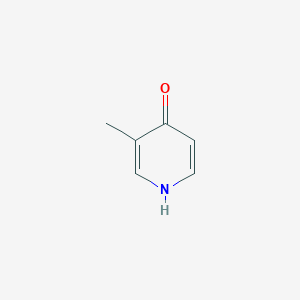
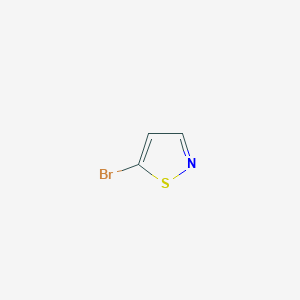
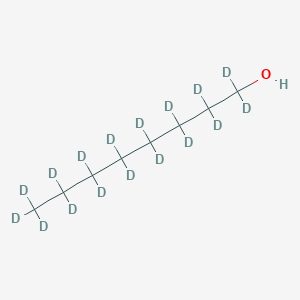
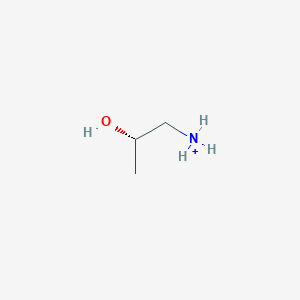
![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)
